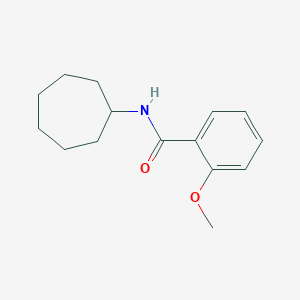
N-cycloheptyl-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2-methoxybenzamide (CHM-1) is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CHM-1 belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用機序
The exact mechanism of action of N-cycloheptyl-2-methoxybenzamide is not fully understood. However, studies have suggested that N-cycloheptyl-2-methoxybenzamide exerts its pharmacological effects by modulating the activity of various signaling pathways. N-cycloheptyl-2-methoxybenzamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. N-cycloheptyl-2-methoxybenzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
生化学的および生理学的効果
N-cycloheptyl-2-methoxybenzamide has been found to have several biochemical and physiological effects. Studies have shown that N-cycloheptyl-2-methoxybenzamide can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the serum and synovial fluid of animal models of arthritis. N-cycloheptyl-2-methoxybenzamide has also been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the pathogenesis of various inflammatory diseases. In addition, N-cycloheptyl-2-methoxybenzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
One of the main advantages of N-cycloheptyl-2-methoxybenzamide is its potential as a therapeutic agent for various inflammatory and neoplastic diseases. N-cycloheptyl-2-methoxybenzamide has been found to exhibit potent anti-inflammatory and antitumor activities in various in vitro and in vivo models. However, there are some limitations to the use of N-cycloheptyl-2-methoxybenzamide in lab experiments. For example, the solubility of N-cycloheptyl-2-methoxybenzamide in water is relatively low, which can make it difficult to administer in animal models. In addition, the toxicity profile of N-cycloheptyl-2-methoxybenzamide is not fully understood, which can limit its use in preclinical studies.
将来の方向性
There are several future directions for the research on N-cycloheptyl-2-methoxybenzamide. One potential direction is the investigation of the mechanism of action of N-cycloheptyl-2-methoxybenzamide in more detail. This could involve the identification of specific targets of N-cycloheptyl-2-methoxybenzamide and the elucidation of the downstream signaling pathways involved in its pharmacological effects. Another direction is the development of novel formulations of N-cycloheptyl-2-methoxybenzamide that can enhance its solubility and bioavailability. This could involve the use of novel drug delivery systems such as liposomes or nanoparticles. Finally, the potential of N-cycloheptyl-2-methoxybenzamide as a therapeutic agent for various inflammatory and neoplastic diseases should be further explored in clinical trials.
合成法
N-cycloheptyl-2-methoxybenzamide can be synthesized using different methods. One of the most commonly used methods is the condensation reaction between 2-methoxybenzoic acid and cycloheptylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-cycloheptyl-2-methoxybenzamide with high purity.
科学的研究の応用
N-cycloheptyl-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. N-cycloheptyl-2-methoxybenzamide has been tested in various in vitro and in vivo models, including animal models of arthritis, cancer, and neuropathic pain. Studies have shown that N-cycloheptyl-2-methoxybenzamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. N-cycloheptyl-2-methoxybenzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
特性
CAS番号 |
543718-73-6 |
|---|---|
製品名 |
N-cycloheptyl-2-methoxybenzamide |
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC名 |
N-cycloheptyl-2-methoxybenzamide |
InChI |
InChI=1S/C15H21NO2/c1-18-14-11-7-6-10-13(14)15(17)16-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17) |
InChIキー |
BILMFPJKHCFGGP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2CCCCCC2 |
正規SMILES |
COC1=CC=CC=C1C(=O)NC2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



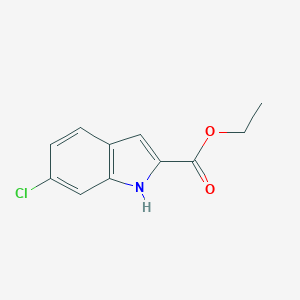
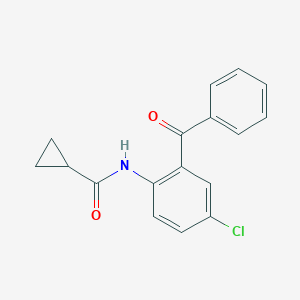
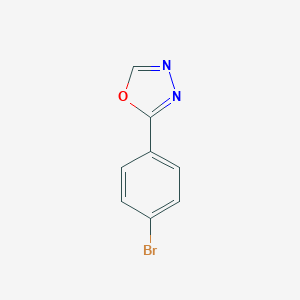
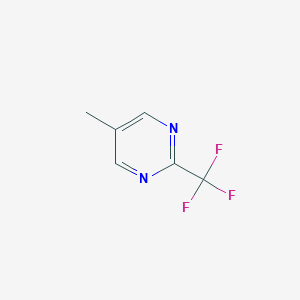
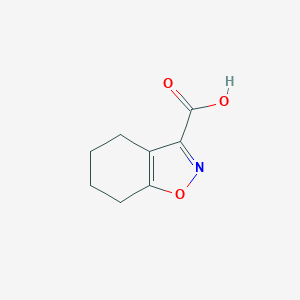
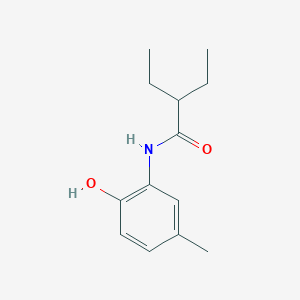
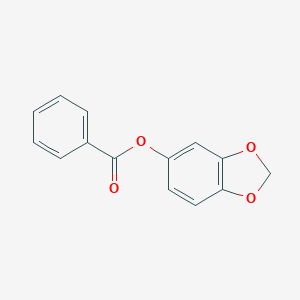
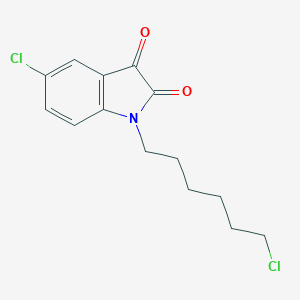
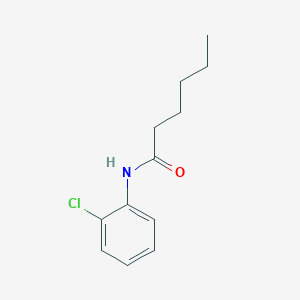
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)
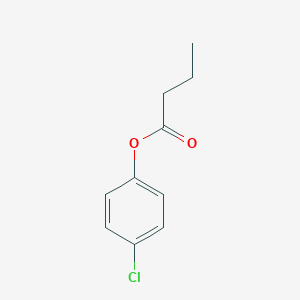
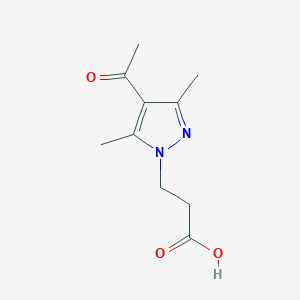
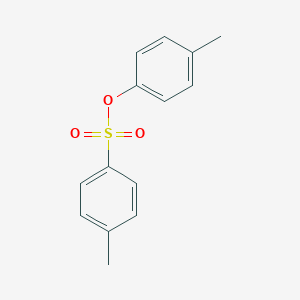
![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)